molecular formula C11H17N3O B1491721 2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one CAS No. 1518594-70-1

2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B1491721
CAS No.: 1518594-70-1
M. Wt: 207.27 g/mol
InChI Key: FNYLDMIVHWKGIG-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can form hydrogen bonds with various proteins, influencing their conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . This compound also affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . For instance, its interaction with monoamine oxidase involves the formation of hydrogen bonds with the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity . These interactions result in changes in cellular function and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity.

Properties

IUPAC Name

2-(2-aminoethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-6-7-14-11(15)8-9-4-2-1-3-5-10(9)13-14/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLDMIVHWKGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 5
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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 6
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2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

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